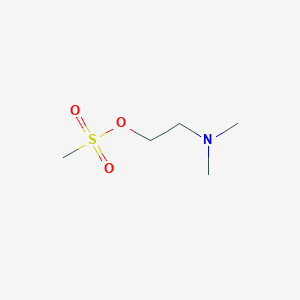
2-(dimethylamino)ethyl Methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)ethyl Methanesulfonate: is an organic compound that features a mesylate group attached to an ethyl chain, which is further bonded to a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)ethyl Methanesulfonate typically involves the reaction of dimethylamine with 2-chloroethyl methanesulfonate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(dimethylamino)ethyl Methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The mesylate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the mesylate group to a hydroxyl group, yielding [2-hydroxyethyl]dimethylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate are used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Products include azidoethyl dimethylamine, thioethyl dimethylamine, and alkoxyethyl dimethylamine.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is [2-hydroxyethyl]dimethylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(dimethylamino)ethyl Methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of amine derivatives and other functionalized compounds.
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)ethyl Methanesulfonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The mesylate group is a good leaving group, making the compound reactive towards nucleophiles. In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, leading to covalent modifications that alter their activity and function.
Vergleich Mit ähnlichen Verbindungen
[2-(Tosyloxy)ethyl]dimethylamine: Similar structure but with a tosylate group instead of a mesylate group.
[2-(Bromoethyl)dimethylamine: Contains a bromo group instead of a mesylate group.
[2-(Chloroethyl)dimethylamine: Contains a chloro group instead of a mesylate group.
Uniqueness: 2-(dimethylamino)ethyl Methanesulfonate is unique due to the presence of the mesylate group, which is a better leaving group compared to tosylate, bromo, and chloro groups. This makes it more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical transformations.
Eigenschaften
Molekularformel |
C5H13NO3S |
|---|---|
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl methanesulfonate |
InChI |
InChI=1S/C5H13NO3S/c1-6(2)4-5-9-10(3,7)8/h4-5H2,1-3H3 |
InChI-Schlüssel |
LUPMVIMQIVHFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















